3-(4-Chlorophenyl)-4-methylpentanoic acid
Description
Contextualization within Halogenated Organic Acids Research
Halogenated organic acids represent a significant class of compounds in chemical research, primarily due to the unique properties conferred by the presence of halogen atoms. The introduction of a halogen, such as chlorine, into an organic acid molecule can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This makes halogenated organic acids valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Research in this area is driven by the need to develop new synthetic methodologies that allow for the precise and efficient introduction of halogens into organic molecules. Furthermore, there is a continuous effort to understand the structure-activity relationships of halogenated compounds to design molecules with desired biological activities. The study of halogenated organic acids also encompasses their environmental impact and degradation pathways, as some of these compounds can be persistent in the environment.
Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, molecules like 3-(4-Chlorophenyl)-4-methylpentanoic acid are valuable as versatile building blocks. The carboxylic acid functional group can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, to create a diverse array of derivatives. The chlorophenyl group also offers a site for further functionalization through various coupling reactions, allowing for the construction of more complex molecular architectures.
The presence of a chiral center at the third carbon atom of the pentanoic acid chain means that this compound can exist as different stereoisomers. The development of stereoselective synthetic routes to obtain specific isomers is a key area of research, as different stereoisomers of a molecule can exhibit vastly different biological activities.
While specific applications of this compound are not widely reported, structurally similar compounds, such as 3-(4-chlorophenyl)pentanedioic acid, are known to be crucial intermediates in the synthesis of pharmaceutical compounds like Baclofen, a muscle relaxant. This suggests that this compound could potentially serve as a precursor or an intermediate in the synthesis of novel therapeutic agents.
Overview of Current Research Landscape and Emerging Trends
The current research landscape for halogenated organic acids is focused on several key areas. There is a strong emphasis on the development of green and sustainable synthetic methods to minimize the environmental impact of chemical processes. This includes the use of catalysis, flow chemistry, and biocatalysis to improve reaction efficiency and reduce waste.
Another emerging trend is the exploration of the biological activities of novel halogenated organic compounds. Researchers are investigating the potential of these molecules as anticancer, anti-inflammatory, and antimicrobial agents. The unique electronic properties of the carbon-halogen bond can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.
Furthermore, there is growing interest in the application of computational and theoretical chemistry to predict the properties and reactivity of halogenated organic acids. These in silico methods can aid in the design of new molecules with specific functionalities and guide experimental efforts. While direct research on this compound may be limited, the broader trends in the field of halogenated organic acids suggest potential avenues for its future investigation and application.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzenepropanoic acid, 4-chloro-β-(1-methylethyl)- |
| CAS Number | 126275-16-9 uni.lu |
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.7 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSILRGEYUUGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Chlorophenyl 4 Methylpentanoic Acid and Its Precursors
Established Synthetic Pathways
The construction of the carbon skeleton and the introduction of the carboxylic acid functionality can be achieved through several reliable and well-documented synthetic strategies.
Friedel-Crafts Acylation Approaches
A common strategy for attaching an acyl group to an aromatic ring is the Friedel-Crafts acylation. blogspot.com This approach can be employed to synthesize a ketone precursor, which can subsequently be converted to the target carboxylic acid. A plausible route involves the reaction of chlorobenzene (B131634) with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). blogspot.comrsc.org
The electrophilic acylium ion, generated from 4-methylpentanoyl chloride and AlCl₃, attacks the chlorobenzene ring. Due to the directing effects of the chlorine atom, this substitution occurs predominantly at the para position, yielding 1-(4-chlorophenyl)-4-methylpentan-1-one (B2705739) as the major product, alongside a smaller amount of the ortho isomer. youtube.comvedantu.com The strong deactivating effect of the resulting ketone group prevents polyacylation. blogspot.com This ketone serves as a key intermediate for further transformations into the final acid product, which are discussed in section 2.1.3.
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Reference(s) |
| Aromatic Substrate | Chlorobenzene | rsc.orgyoutube.com |
| Acylating Agent | 4-Methylpentanoyl chloride | N/A (Proposed) |
| Catalyst | Aluminum chloride (AlCl₃) | blogspot.comrsc.org |
| Solvent | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂) | rsc.org |
| Temperature | 0 °C to room temperature | rsc.org |
| Key Outcome | Predominant formation of the para-substituted ketone | youtube.comvedantu.com |
Alternative Carbon-Carbon Bond Formation Strategies
Alternative methods for constructing the core structure of 3-(4-Chlorophenyl)-4-methylpentanoic acid involve the formation of the key carbon-carbon bond at the C3 position.
One effective strategy is the conjugate addition (or Michael addition) of an organometallic reagent to an α,β-unsaturated ester. libretexts.org Specifically, a lithium di(4-chlorophenyl)cuprate (Gilman reagent) can be used as the nucleophile. This reagent is prepared in situ from 4-chlorophenyllithium and a copper(I) salt, typically copper(I) iodide. The cuprate (B13416276) then selectively attacks the β-carbon of an electrophile like ethyl 4-methylpent-2-enoate in a 1,4-addition fashion. libretexts.org This reaction directly assembles the complete carbon backbone of the target molecule, affording ethyl 3-(4-chlorophenyl)-4-methylpentanoate, which can then be hydrolyzed to the final acid.
Another classic and versatile method is the malonic ester synthesis . quora.com This pathway allows for the sequential introduction of alkyl groups to a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. A potential route for the target compound begins with diethyl malonate. The first step involves deprotonation with a base like sodium ethoxide, followed by alkylation with an isopropyl halide (e.g., 2-bromopropane). The resulting diethyl isopropylmalonate is then subjected to a second, sequential deprotonation and alkylation step using 4-chlorobenzyl bromide. The final intermediate, diethyl (4-chlorobenzyl)(isopropyl)malonate, is then converted to this compound. orgsyn.org
Functional Group Interconversions for Carboxylic Acid Synthesis
The final step in many synthetic sequences is the conversion of a precursor functional group into the desired carboxylic acid. The specific method depends on the nature of the intermediate generated in the preceding C-C bond-forming step.
For the intermediates synthesized via the conjugate addition or malonic ester routes, the conversion is straightforward. The resulting esters, such as ethyl 3-(4-chlorophenyl)-4-methylpentanoate or diethyl (4-chlorobenzyl)(isopropyl)malonate, can be readily converted to the corresponding carboxylate salt by hydrolysis under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), followed by acidification to yield the final carboxylic acid. orgsyn.org In the case of the malonic ester synthesis, the hydrolysis of the diester is typically followed by heating in acidic solution to promote decarboxylation of the intermediate malonic acid derivative. quora.comorgsyn.org
Another common functional group that serves as a precursor to carboxylic acids is the nitrile group (-CN). If 3-(4-chlorophenyl)-4-methylpentanenitrile were synthesized, it could be hydrolyzed under either acidic or basic conditions, typically with heating, to afford the target carboxylic acid.
Stereoselective Synthesis Strategies
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer requires the use of asymmetric synthesis techniques.
Enantioselective and Diastereoselective Methods
Asymmetric catalysis provides a direct route to enantiomerically enriched products. The conjugate addition reaction described in section 2.1.2 is particularly amenable to an enantioselective approach. The use of a catalytic amount of a copper(I) salt complexed with a chiral ligand can facilitate the addition of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to an α,β-unsaturated ester with high enantioselectivity. acs.orgnih.govorganic-chemistry.org Chiral diphosphine ligands, particularly those from the Josiphos or Taniaphos families, have proven highly effective in promoting such transformations, often achieving excellent yields and high enantiomeric excess (ee). organic-chemistry.org This method directly establishes the stereocenter at the C3 position, producing an enantiomerically enriched ester that can be hydrolyzed to the final chiral acid.
Table 2: Chiral Ligands for Copper-Catalyzed Asymmetric Conjugate Addition
| Ligand Type | Example Ligand | Typical Metal Salt | Achievable Selectivity | Reference(s) |
| Ferrocenyl Diphosphine | (R,S)-Josiphos | CuBr·SMe₂ | High ee (>95%) | organic-chemistry.org |
| Ferrocenyl Diphosphine | (R,R)-Taniaphos | Cu(OTf)₂ | High ee (>90%) | acs.orgnih.gov |
| Mercaptoaryl-oxazoline | N/A | Cu(I) Thiolate Complex | Moderate to high ee (up to 87%) | researchgate.net |
Chiral Auxiliary and Organocatalysis Applications
An alternative to catalytic asymmetric reactions is the use of a chiral auxiliary . wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. Evans oxazolidinone auxiliaries are widely used for this purpose, particularly in asymmetric alkylations. harvard.edusfu.cauwindsor.ca
In a hypothetical synthesis, an N-acyloxazolidinone could be prepared by reacting a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with isovaleryl chloride (3-methylbutanoyl chloride). Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) generates a chiral Z-enolate. This enolate can then react with an electrophile such as 4-chlorobenzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in the formation of one diastereomer in high excess. sfu.ca Finally, mild cleavage of the auxiliary, for instance by hydrolysis with lithium hydroxide and hydrogen peroxide, liberates the enantiomerically enriched this compound and recovers the auxiliary. uwindsor.caresearchgate.net
Organocatalysis represents a third pillar of asymmetric synthesis, utilizing small chiral organic molecules as catalysts. mdpi.comresearchgate.net Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze enantioselective conjugate additions to α,β-unsaturated aldehydes and ketones. researchgate.net A potential organocatalytic route could involve the Michael addition of a nucleophile representing the isopropyl group to an α,β-unsaturated system containing the 4-chlorophenyl moiety, or vice versa, in the presence of a chiral organocatalyst to establish the C3 stereocenter with high enantioselectivity. beilstein-journals.orgnih.gov
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound that align with the principles of green chemistry is crucial for minimizing the environmental footprint of its production. Key considerations include the use of renewable feedstocks, the reduction of hazardous waste, and the improvement of energy efficiency. chemijournal.com
A plausible green synthetic pathway to this compound can be envisioned in a two-step process starting from 4-chlorobenzaldehyde (B46862) and diethyl malonate. The initial step involves a Knoevenagel condensation to form an intermediate, which is then subjected to a Michael addition with an organometallic reagent, followed by hydrolysis and decarboxylation. Subsequent catalytic hydrogenation of the resulting α,β-unsaturated acid would yield the target molecule. Each of these steps can be optimized using green chemistry principles.
Solvent-Free and Atom-Economical Processes
The ideal chemical process would have all atoms from the reactants incorporated into the final product, a concept known as 100% atom economy. organic-chemistry.org This minimizes waste and maximizes efficiency. Furthermore, eliminating solvents, which often constitute a significant portion of the mass in a chemical process, is a primary goal of green chemistry. rsc.org
Solvent-Free Knoevenagel Condensation:
The Knoevenagel condensation of 4-chlorobenzaldehyde with an active methylene (B1212753) compound like malonic acid or its esters is a critical C-C bond-forming step. Traditionally, this reaction is carried out in organic solvents with basic catalysts like pyridine (B92270) and piperidine. sciforum.net However, recent research has demonstrated the feasibility of performing this reaction under solvent-free conditions, often with the aid of benign catalysts. rsc.orgresearchgate.net
For instance, studies have shown that various solid bases or ammonium (B1175870) salts can effectively catalyze the Knoevenagel condensation of substituted benzaldehydes with malonic acid in the absence of a solvent. rsc.orgresearchgate.net These reactions can be promoted by grinding the reactants together or by gentle heating. This approach not only eliminates the need for hazardous organic solvents but can also lead to higher yields and shorter reaction times. A study on the solvent-free condensation of various benzaldehydes demonstrated high conversions and yields of the corresponding cinnamic acids using ammonium bicarbonate as a catalyst. rsc.org
| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Ammonium Bicarbonate | 90°C, 2h, solvent-free | >95 (conversion) | rsc.org |
| Benzaldehyde | [Bmim]OH | Room temp, solvent-free | 92 | researchgate.net |
| 4-Nitrobenzaldehyde | p-Hydroxyapatite | Microwave, 2 min, solvent-free | 98 | mdpi.com |
Atom Economy in Subsequent Steps:
Following the Knoevenagel condensation, the introduction of the isopropyl group can be envisioned through a conjugate addition reaction. The choice of reagent for this step significantly impacts the atom economy. While traditional Gilman reagents (lithium dialkylcuprates) are effective, they generate stoichiometric amounts of organocopper byproducts. The use of Grignard reagents in the presence of a catalytic amount of a copper salt offers a more atom-economical alternative. scientificupdate.comacs.org
The final step, the reduction of the α,β-unsaturated carboxylic acid intermediate, can be achieved with high atom economy through catalytic hydrogenation. This method uses molecular hydrogen as the reducing agent, with water being the only byproduct. rsc.org This is a significant improvement over stoichiometric reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which generate large amounts of inorganic waste.
To further enhance atom economy, alternatives to the Wittig and Horner-Wadsworth-Emmons reactions for the formation of the initial α,β-unsaturated ester can be considered. While effective, these reactions generate stoichiometric amounts of triphenylphosphine (B44618) oxide or phosphate (B84403) ester byproducts, respectively, leading to poor atom economy. organic-chemistry.orglibretexts.org A more atom-economical approach involves the DMAP-catalyzed reaction of aldehydes with malonic acid half esters. scispace.com
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and reduced waste. mpg.de
Catalysts for Knoevenagel Condensation:
As mentioned, solvent-free Knoevenagel condensations can be facilitated by various catalysts. Environmentally benign options include basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) and solid catalysts such as porous calcium hydroxyapatite. researchgate.netmdpi.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Catalysts for Conjugate Addition:
For the conjugate addition of the isopropyl group, copper catalysts are commonly employed. The development of chiral ligands for copper has enabled highly enantioselective additions of Grignard reagents to α,β-unsaturated esters, which is crucial if a specific stereoisomer of the final product is desired. scientificupdate.comacs.org The use of earth-abundant and less toxic metals as catalysts is an active area of research to replace more hazardous options.
Catalysts for Hydrogenation:
The catalytic hydrogenation of α,β-unsaturated carboxylic acids is a well-established process. Heterogeneous catalysts, such as palladium or ruthenium on a solid support (e.g., carbon), are widely used and can be easily separated from the reaction mixture and recycled. wiley-vch.deacs.org Recent advancements have focused on developing more active and selective catalysts that can operate under milder conditions of temperature and pressure. For example, cobalt-based catalysts have shown promise for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nsf.gov Furthermore, copper(I)/N-heterocyclic carbene complexes have been developed for the atom-economical hydrogenation of enoates, replacing waste-generating hydrosilanes with H2. rsc.orgrsc.orgnih.gov
| Reaction Step | Conventional Catalyst | Green/Sustainable Catalyst | Advantages of Green Catalyst |
| Knoevenagel Condensation | Pyridine, Piperidine | Ammonium Bicarbonate, [Bmim]OH, Hydroxyapatite | Avoids toxic solvents and catalysts, catalyst recyclability, milder conditions. rsc.orgresearchgate.netmdpi.com |
| Conjugate Addition | Stoichiometric Gilman Reagents | Catalytic Copper salts with Grignard reagents | Higher atom economy, catalytic process. scientificupdate.comacs.org |
| Hydrogenation | Stoichiometric Hydrides (e.g., NaBH4) | Heterogeneous catalysts (Pd/C, Ru/C), Homogeneous Co and Cu complexes | High atom economy (H2 as reductant), catalyst recyclability, milder conditions. rsc.orgwiley-vch.densf.gov |
By strategically combining solvent-free reaction conditions, maximizing atom economy in each step, and employing recyclable and sustainable catalysts, the synthesis of this compound can be significantly improved from a green chemistry perspective. This not only reduces the environmental impact but can also lead to more cost-effective and efficient manufacturing processes.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular formula can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(4-Chlorophenyl)-4-methylpentanoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the chlorophenyl ring would typically appear as two doublets in the downfield region (δ 7.0-7.5 ppm) due to the para-substitution pattern. The methine proton adjacent to the aromatic ring and the isopropyl group would produce a complex multiplet. The methylene (B1212753) protons adjacent to the carboxylic acid would likely appear as a doublet of doublets, while the isopropyl group would exhibit a doublet for the two methyl groups and a multiplet for the single methine proton. The acidic proton of the carboxyl group would present as a broad singlet, often far downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 170-180 ppm). The aromatic carbons would resonate in the 120-145 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The aliphatic carbons of the pentanoic acid chain and the isopropyl group would appear in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Aromatic (C₆H₄) | 7.2 - 7.4 | doublet |
| Aromatic (C₆H₄) | 7.0 - 7.2 | doublet |
| Methine (-CH-) at C3 | 2.8 - 3.2 | multiplet |
| Methylene (-CH₂-) at C2 | 2.4 - 2.7 | multiplet |
| Methine (-CH-) at C4 | 1.8 - 2.2 | multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-COOH) | 175 - 180 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (quaternary) | 140 - 145 |
| Aromatic (-CH-) | 128 - 130 |
| Methine at C3 | 45 - 55 |
| Methylene at C2 | 35 - 45 |
| Methine at C4 | 30 - 40 |
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅ClO₂), high-resolution mass spectrometry would confirm its exact mass of approximately 226.075 g/mol . The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M to M+2 peak intensity is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) mass spectrometry would also reveal key fragmentation patterns that further support the proposed structure. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), cleavage of the alkyl chain, and the formation of a stable benzylic cation.
Expected Mass Spectrometry Fragments
| m/z Value | Identity |
|---|---|
| 226/228 | Molecular Ion [M]⁺ |
| 181/183 | [M - COOH]⁺ |
| 141/143 | [C₈H₈Cl]⁺ (Benzylic fragment) |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. masterorganicchemistry.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. masterorganicchemistry.comdocbrown.info Other significant peaks would include C-H stretches for both aromatic and aliphatic protons (around 2850-3100 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band, typically found in the 1000-1100 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides valuable information, particularly for non-polar bonds and aromatic systems. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. researchgate.net The C=C stretching of the aromatic ring would produce a strong signal around 1600 cm⁻¹. The C-Cl bond would also give rise to a distinct Raman signal. spectrabase.com This technique is less sensitive to the highly polar O-H and C=O bonds that dominate the IR spectrum, thus providing complementary data. researchgate.net
Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aromatic) | 3000-3100 | Strong |
| C-H stretch (Aliphatic) | 2850-2970 | Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 (strong) | Moderate |
| C=C stretch (Aromatic) | 1450-1600 | Strong |
X-ray Crystallography Studies of Analogues and Derivatives
The solid-state structure of carboxylic acid-containing molecules is heavily influenced by strong intermolecular interactions.
Hydrogen Bonding: Carboxylic acids are well-known to form highly stable hydrogen-bonded dimers in the solid state. rsc.org It is virtually certain that this compound would crystallize as a centrosymmetric dimer, with two molecules linked by a pair of O-H···O=C hydrogen bonds, forming a characteristic eight-membered ring motif. This is a primary and powerful supramolecular synthon that dictates the initial packing arrangement. nih.govresearchgate.net
Other Interactions: Halogen bonding (C-Cl···O) and weaker C-H···π or C-H···O interactions may also be present, further directing the three-dimensional assembly. mdpi.comnih.gov Studies on related compounds like 4-[(4-chlorophenyl)carbamoyl]butanoic acid show the formation of extensive hydrogen-bonding networks that create supramolecular tapes. mdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties for 3-(4-Chlorophenyl)-4-methylpentanoic acid, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For analogous compounds containing the 4-chlorophenyl group, DFT studies have been employed to calculate these parameters. For instance, in a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level were used to reproduce structural parameters and predict vibrational frequencies. nih.gov Similar calculations for this compound would involve optimizing its 3D structure and then calculating the energies of its molecular orbitals.
Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be computationally intensive but often provide highly accurate results. One of the key applications of ab initio methods is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, ab initio calculations could predict its ¹H and ¹³C NMR spectra. This would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and intensities of its IR spectrum. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the compound. While direct studies on the target molecule are unavailable, research on similar structures demonstrates the utility of these methods. uspex-team.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and their relative stabilities.
For a flexible molecule like this compound, with its rotatable single bonds, MD simulations can reveal the preferred spatial arrangements of its constituent groups. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect its conformation. The results of MD simulations can provide insights into the molecule's shape, size, and how it might interact with other molecules, which is crucial for understanding its physical and biological properties. Although specific MD studies on this compound are not present in the literature, the methodology has been applied to a wide range of organic molecules to understand their dynamic behavior. rsc.orgfrontiersin.org
Mechanistic Studies of Reaction Pathways using Computational Models
Computational models can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. By identifying the transition state structure and calculating its energy, the activation energy for a reaction can be determined, providing insights into the reaction rate.
For this compound, computational methods could be used to study various reactions, such as its synthesis or degradation pathways. For example, the mechanism of its formation could be elucidated by modeling the key bond-forming steps and identifying the lowest energy pathway. These studies often employ DFT or high-level ab initio methods to accurately describe the electronic changes that occur during a reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. nih.gov This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally measured properties.
For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or chromatographic retention time. This would involve calculating a large number of molecular descriptors for a set of related compounds with known properties and then using statistical methods to build a predictive model. While no specific QSPR models for this compound have been reported, the general approach is widely used in chemical and pharmaceutical research to estimate the properties of new or uncharacterized compounds. frontiersin.org
Derivatization Strategies and Structure Activity Relationship Sar Studies
Synthesis of Novel 3-(4-Chlorophenyl)-4-methylpentanoic Acid Derivatives
The synthesis of new chemical entities based on the this compound structure is a key step in exploring its therapeutic potential. Derivatization can be systematically approached by modifying distinct parts of the molecule.
The carboxylic acid group is a primary target for derivatization due to its reactivity. Standard organic chemistry transformations can be employed to convert it into a variety of functional groups, which can influence the compound's physicochemical properties and biological interactions.
Esterification and Amidation: The carboxylic acid can be converted to esters and amides. For instance, reaction with various alcohols or amines can yield a library of ester and amide derivatives. Saponification and hydrazinolysis of a model ester, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been shown to afford the corresponding acid and hydrazide, respectively. rsc.org N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides have been obtained through the reaction of the corresponding acid with amines. rsc.org The formation of amides, such as in 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, introduces possibilities for new hydrogen bonding interactions that can be crucial for molecular recognition. researchgate.netsemanticscholar.org
Heterocycle Formation: The carboxylic acid and adjacent functionalities can be utilized to construct heterocyclic rings. For example, derivatives of 3-(4-chlorophenyl)propanoic acid have been used to synthesize pyrazole (B372694) derivatives, which have shown antifungal and antitubercular activities. nih.gov Similarly, related butanoic acid derivatives have been used to prepare pyridazinone compounds. mdpi.com Another synthetic route involves the use of dimethyl acetylenedicarboxylate (B1228247) in a thia-Michael addition and cyclization to create (4-oxothiazolidin-5-ylidene)acetic acid derivatives. researchgate.net
A summary of potential modifications at the carboxylic acid moiety is presented below:
| Modification Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Reference |
|---|---|---|---|
| Esterification | Alcohols, Acid catalyst | Ester | rsc.org |
| Amidation | Amines, Coupling agents (e.g., DCC) | Amide | rsc.orgresearchgate.net |
| Hydrazinolysis | Hydrazine | Hydrazide | rsc.org |
| Cyclization | Hydrazine hydrate | Pyridazinone | mdpi.com |
The 4-chloro substituent on the phenyl ring is a key feature. Further substitutions on this ring can modulate the electronic and steric properties of the molecule, which can significantly impact its binding affinity to biological targets.
Introduction of Additional Substituents: The introduction of other groups, such as electron-donating or electron-withdrawing substituents, can alter the molecule's interaction with target proteins. For instance, in a series of N-arylcinnamamides, the presence of 3,4-dichloro substitution on the phenyl ring led to a broader spectrum of antibacterial activity compared to 4-chloro substitution alone. mdpi.com The addition of trifluoromethyl groups has also been shown to be favorable in some contexts, contributing to hydrophobic interactions with target enzymes. mdpi.com
Chain Length and Branching: The length and branching of the alkyl chain can influence how the molecule fits into a binding pocket. In studies of naringin (B1676962) derivatives, the antibacterial activity against Gram-positive strains was found to increase with the length of an attached saturated aliphatic chain, with optimal activity seen for chain lengths of 10-12 carbon atoms. nih.gov This suggests that systematic variation of the pentanoic acid chain could modulate biological activity.
Stereochemistry: The carbon atom at position 3 is a chiral center. The biological activity of chiral molecules is often highly dependent on their stereochemistry. mdpi.com For example, in the case of 3-(p-Chlorophenyl)-4-aminobutanoic acid, the racemic mixture was resolved into its enantiomers, and it was found that the R(+) enantiomer was significantly more pharmacologically active than the S(-) enantiomer. nih.gov This highlights the importance of stereoselective synthesis or chiral resolution to obtain the more active isomer of this compound derivatives.
Investigation of Biological Interactions and Structure-Activity Relationships
Understanding how derivatives of this compound interact with biological targets is fundamental to rational drug design. This involves studying the molecular recognition processes and assessing the in vitro efficacy of the synthesized compounds.
The non-covalent interactions between a molecule and its biological target determine its binding affinity and specificity. For derivatives of this compound, several types of interactions are expected to be important.
Hydrogen Bonding: The carboxylic acid group (or its derivatives like amides and esters) can act as a hydrogen bond donor and acceptor. drugdesign.org X-ray crystal structure analysis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows the formation of supramolecular structures mediated by carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonding. researchgate.netsemanticscholar.org
Hydrophobic Interactions: The 4-chlorophenyl group is a significant hydrophobic moiety. It can engage in hydrophobic interactions with nonpolar regions of a protein's binding site. The 4-chloro-3-(trifluoromethyl)phenyl group, for instance, has been shown to have hydrophobic interactions with amino acid residues like Phe929, Ala983, and Leu1044 in the binding site of VEGFR3. mdpi.com
Theoretical Studies: Computational methods such as Density Functional Theory (DFT) can be used to study the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations can provide insights into the reactivity and potential interaction sites of the molecule. mdpi.com
Derivatives of this compound and related structures have been evaluated for their activity against various pathogenic strains.
Antibacterial and Antifungal Activity: A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were tested for their in vitro antifungal activity against pathogenic fungi and showed promising results. Some of these compounds also exhibited activity against Mycobacterium tuberculosis. nih.gov In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL. nih.gov
The table below summarizes the in vitro activity of some related pentanoic acid derivatives against various pathogenic strains.
| Compound Series | Pathogenic Strain | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | S. aureus RN 4220 | 2 | nih.gov |
| Multidrug-resistant S. aureus (MRSA) | 2-8 | nih.gov | |
| Quinolone-resistant S. aureus (QRSA) | 2-8 | nih.gov | |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus TCH-1516 | 32 | mdpi.com |
| Candida auris | 0.5-64 | mdpi.com |
These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogues derived from this compound, QSAR studies are instrumental in predicting their therapeutic efficacy and in guiding the synthesis of new, more potent derivatives. These studies typically focus on identifying the key molecular descriptors that govern the compound's interaction with its biological target.
In the context of analogues of this compound, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), QSAR models are often developed to predict inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. The primary goal is often to design analogues with high selectivity for the COX-2 isozyme to minimize the gastrointestinal side effects associated with COX-1 inhibition.
A QSAR study on a series of analogues would involve the calculation of various molecular descriptors, which can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the pi-electron density in the aromatic rings can be crucial for charge-transfer interactions with the receptor. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and Kier molecular flexibility index are important. Studies on meclofenamic acid analogues have shown that molecular flexibility can be a key determinant for selective COX-2 inhibition, allowing the molecule to adapt to the larger active site of COX-2. nih.gov
Hydrophobic Descriptors: Lipophilicity, commonly expressed as Log P (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the hydrophobic channels of COX enzymes.
Statistical methods such as Multiple Linear Regression (MLR) are employed to build the QSAR model. For example, a hypothetical QSAR equation for COX-2 inhibition by a series of this compound analogues might look like:
pIC₅₀ = β₀ + β₁(Log P) + β₂(Φ) - β₃(NHD)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, Log P represents lipophilicity, Φ is the Kier molecular flexibility index, NHD is the number of hydrogen bond donors, and β are the regression coefficients. Such a model would suggest that increased lipophilicity and molecular flexibility enhance activity, while the presence of hydrogen bond donors is detrimental. nih.gov The statistical significance of these models is validated using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fischer's test value (F-test).
The insights gained from these QSAR models are invaluable for the rational design of new analogues. By understanding which structural features positively or negatively influence biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.
| Analogues Class | Target | Key Descriptors Identified | Statistical Method | Key Findings |
|---|---|---|---|---|
| Meclofenamic Acid Analogues | COX-1/COX-2 | Kier Molecular Flexibility Index (Φ), Number of Hydrogen Bond Donors | Sequential Multiple Linear Regression | Molecular flexibility was found to be important for selective COX-2 inhibition. nih.gov |
| Amfenac Analogues | Prostaglandin Synthase | π-electron density of HOMO orbital, Electrostatic Potential | AM1 and MNDO semiempirical methods | Suggests a possible electronic charge transfer interaction with the receptor. nih.gov |
| General NSAIDs | COX Enzymes | Lipophilicity (Log P), Steric parameters | Hansch Analysis | Higher lipophilicity is generally favorable for anti-inflammatory activity. |
Prodrug Design and Bioconjugation Strategies in Academic Contexts
The carboxylic acid group of this compound is a primary cause of gastrointestinal irritation, a common side effect of many NSAIDs. nih.gov In academic research, prodrug design and bioconjugation strategies are actively explored to mitigate this toxicity and improve the therapeutic profile of such compounds.
Prodrug Design
The core principle of prodrug design for carboxylic acid-containing NSAIDs is the temporary masking of the free carboxyl group. nih.gov This prevents direct contact with the gastric mucosa, thereby reducing local irritation and ulceration. nih.gov The prodrug is designed to be inactive and chemically stable in the gastrointestinal tract, undergoing enzymatic or chemical conversion back to the active parent drug after systemic absorption. nih.gov
Common prodrug strategies for compounds like this compound include:
Ester Prodrugs: Esterification of the carboxylic acid is the most common approach. nih.govnih.gov Simple alkyl esters or more complex esters, such as glycolamide or N-Hydroxymethyl phthalimide (B116566) esters, can be synthesized. nih.gov These ester prodrugs are generally more lipophilic than the parent drug, which can enhance absorption, and are cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active acid. nih.gov For example, studies on ibuprofen (B1674241) and naproxen (B1676952) have shown that their ester prodrugs cause significantly less gastric irritation. nih.gov
Amide Prodrugs: Similar to esters, amides are formed by reacting the carboxylic acid with an amine. Amide prodrugs of NSAIDs like indomethacin (B1671933) have been shown to generate potent and selective COX-2 inhibitors. acs.org
Mutual Prodrugs: This strategy involves covalently linking two different pharmacologically active drugs. For instance, an NSAID could be conjugated to an antioxidant or another analgesic agent like paracetamol. nih.govresearchgate.net This approach aims to achieve a synergistic effect or to use one drug to mitigate the side effects of the other. nih.gov
| Parent NSAID | Prodrug Strategy | Promoieties Used | Observed Advantage |
|---|---|---|---|
| Ibuprofen/Naproxen | Esterification/Amidation | Various alcohols and amines (e.g., glycine) | Reduced gastrointestinal toxicity. nih.gov |
| Diclofenac/Mefenamic Acid | Esterification | Glucosamide | Potential for reduced gastric irritation. nih.gov |
| Aspirin | Mutual Prodrug | Paracetamol | Abolished gastrointestinal toxicity. nih.gov |
| Indomethacin | Amidation | Primary and secondary amines | Generation of highly selective COX-2 inhibitors. acs.org |
Bioconjugation Strategies
Bioconjugation involves covalently linking the drug molecule to a larger biomolecule, such as a peptide, carbohydrate, or polymer. This approach is explored in research to achieve targeted delivery, create novel biomaterials, or enhance the drug's properties.
Peptide Conjugation: The conjugation of NSAIDs to small peptides (e.g., Phe-Phe) has been shown to create molecules that can self-assemble into hydrogels. nih.govresearchgate.netdoaj.org Such hydrogels could be used for topical delivery of the anti-inflammatory agent, providing sustained release at the site of application. nih.govresearchgate.net This strategy leverages the aromatic nature of both the NSAID and the peptide to drive self-assembly. researchgate.net
Carbohydrate Conjugation: NSAIDs have been conjugated to carbohydrates like glucosamine (B1671600). nih.gov Since glucosamine is a component of cartilage, this strategy is hypothesized to target the drug to inflamed joints in conditions like osteoarthritis. Furthermore, the conjugation masks the carboxylic acid, potentially reducing gastric side effects. nih.gov
Polymer Conjugation: Conjugating the drug to a polymer can improve its water solubility and pharmacokinetic profile. For example, ibuprofen has been conjugated to polymers to create nanomicellar carriers for co-delivery with other chemotherapeutic agents in cancer research. frontiersin.org
These academic strategies highlight the versatility of the carboxylic acid functional group as a chemical handle for derivatization, enabling the development of advanced therapeutic systems with improved safety and efficacy.
Therefore, it is not possible to provide an article on the specified topics based on currently available public information. The absence of such information in the scientific literature suggests that "this compound" may not be a commonly utilized compound for these specific synthetic applications, or its use is not yet documented in publicly accessible sources.
Analytical Method Development for Research Applications
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic methods are fundamental for separating 3-(4-Chlorophenyl)-4-methylpentanoic acid from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound. pensoft.net The separation is typically achieved on a C18 column using a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer, often acidified to ensure the carboxylic acid is in its protonated state. researchgate.net
For determining enantiomeric excess (ee), chiral HPLC is the method of choice. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for resolving the enantiomers of chiral acids. nih.govnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., acetonitrile/water), and the use of additives can significantly influence the separation. nih.gov
Below is a representative table outlining typical HPLC conditions for both purity and enantiomeric analysis.
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Lux Amylose-2 (e.g., 150 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | Acetonitrile:Water with 0.1% Acetic Acid (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 225 nm | UV at 230 nm |
| Injection Volume | 10 µL | 5 µL |
Gas Chromatography (GC): GC can also be used for purity analysis, often requiring derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to improve chromatographic performance. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-polysiloxane. eurl-pesticides.eu For chiral analysis by GC, a chiral stationary phase is necessary.
Development of Electrochemical and Optical Sensors for Research Detection
The development of dedicated sensors offers the potential for rapid, selective, and sensitive detection of this compound in research samples.
Electrochemical Sensors: Electrochemical sensors for target molecules are often developed using molecularly imprinted polymers (MIPs) as recognition elements. nih.gov A MIP is created by polymerizing functional and cross-linking monomers in the presence of the analyte (the template molecule). mdpi.com After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to this compound. When this MIP is coated onto an electrode surface (e.g., glassy carbon), the rebinding of the analyte into these cavities can be detected as a change in an electrochemical signal (e.g., current or potential), allowing for quantification. nih.govmdpi.com
Optical Sensors: Similar to electrochemical sensors, optical sensors can be developed using MIPs. mdpi.com The rebinding of this compound to the imprinted polymer can induce a change in an optical property, such as fluorescence, absorbance, or surface plasmon resonance. mdpi.com For instance, a fluorescent monomer could be incorporated into the MIP, and the binding of the analyte could cause quenching or enhancement of the fluorescence signal, which can be correlated to its concentration. These sensor-based approaches hold promise for creating portable and real-time detection systems for research purposes.
Below is a table summarizing the potential characteristics of a hypothetical MIP-based sensor for the target compound.
| Sensor Type | Principle | Potential Transduction Signal | Key Advantages |
|---|---|---|---|
| Electrochemical | Molecularly Imprinted Polymer (MIP) on an electrode surface | Change in current (Amperometry/Voltammetry) or impedance | High sensitivity, low cost, potential for miniaturization |
| Optical | MIP combined with an optical transducer (e.g., fluorophore) | Change in fluorescence intensity, absorbance, or refractive index | High selectivity, potential for multiplexing, non-destructive |
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 3-(4-Chlorophenyl)-4-methylpentanoic acid. Machine learning (ML) algorithms can analyze vast datasets to identify hidden structure-activity relationships, predict molecular properties, and generate novel chemical structures with desired characteristics. mdpi.com
Interactive Table: Hypothetical AI/ML-Based Prioritization of Novel Derivatives Below is a hypothetical data table illustrating how an AI model might score potential derivatives of this compound for a specific application, such as enzyme inhibition. The model would predict various properties to generate a "Desirability Score" for synthesis prioritization.
| Derivative Modification | Predicted Target Affinity (IC₅₀, nM) | Predicted Solubility (mg/L) | Predicted Synthetic Complexity (1-10) | Overall Desirability Score |
| Replacement of -Cl with -CF₃ | 15 | 120 | 4 | 8.8 |
| Addition of a hydroxyl group to the phenyl ring | 25 | 250 | 3 | 8.5 |
| Replacement of isobutyl group with cyclobutyl | 40 | 90 | 5 | 7.2 |
| Esterification of the carboxylic acid | 80 | 50 | 2 | 6.5 |
| Amination of the pentanoic acid chain | 55 | 150 | 6 | 7.8 |
Exploration of Novel Reaction Pathways and Catalytic Transformations
Modern synthetic chemistry offers a powerful toolkit for creating novel analogues of this compound through innovative reaction pathways. The development of new catalytic systems is particularly crucial, as they allow for chemical transformations that were previously challenging or impossible. researchgate.net
For this specific molecule, future research could focus on the chemoselective catalytic transformation of its functional groups. researchgate.netnih.gov For instance, advanced palladium-catalyzed cross-coupling reactions could be employed to replace the chlorine atom on the phenyl ring with a wide variety of other functional groups, thus creating a library of diverse derivatives. ruhr-uni-bochum.de Furthermore, catalytic C-H bond functionalization represents a frontier in organic synthesis. nih.gov This strategy could enable the direct modification of the pentanoic acid backbone or the aromatic ring, providing access to novel chemical space without the need for lengthy, multi-step synthetic sequences. Such transformations are key to systematically probing the structure-property relationships of this molecular scaffold. nih.gov
Interactive Table: Potential Catalytic Transformations for Derivative Synthesis This table outlines potential modern catalytic reactions that could be applied to the this compound core structure to generate novel derivatives.
| Reaction Type | Catalyst System (Example) | Target Site | Potential New Functional Group |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-Cl bond on Phenyl Ring | Aryl, Heteroaryl, Alkyl |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | C-Cl bond on Phenyl Ring | Primary/Secondary Amines |
| C-H Arylation | Pd(OAc)₂ / Ligand | Phenyl Ring (ortho to Cl) | Aryl Groups |
| Decarbonylative Elimination | Palladium Catalyst | Carboxylic Acid / β-Hydrogen | Alkene |
| Catalytic Hydrogenation | Rhenium Complex | Carboxylic Acid | Alcohol |
Green Synthesis Scale-up Challenges and Solutions for Research Purposes
As interest in this compound and its derivatives grows, so does the need for sustainable and scalable synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.commdpi.com However, translating a lab-scale green synthesis into a larger-scale process for research supply presents significant challenges. numberanalytics.comuk-cpi.com
Key challenges include maintaining high reaction yields and selectivity, managing heat and mass transfer in larger reactors, and the availability and cost of green solvents and reagents in bulk. numberanalytics.comuk-cpi.com For a molecule like this compound, whose synthesis might involve multi-step processes, ensuring atom economy and preventing waste at each step is critical. numberanalytics.com
Potential solutions lie in the adoption of innovative technologies. numberanalytics.com Continuous flow synthesis, for example, offers superior control over reaction parameters like temperature and mixing, which can lead to higher consistency and safety when scaling up. numberanalytics.com The use of biocatalysis, employing enzymes to perform specific chemical transformations, can operate under mild conditions and reduce reliance on toxic reagents. Furthermore, exploring alternative, bio-based solvents and developing robust catalytic systems that can be easily recovered and reused are essential for making the synthesis truly sustainable. numberanalytics.comuk-cpi.com
Interactive Table: Green Synthesis Scale-Up: Challenges and Solutions
| Challenge | Traditional Approach Consequence | Green Chemistry Solution | Expected Benefit |
| Solvent Use | Use of volatile, hazardous organic solvents (e.g., dichloromethane, benzene). | Switch to bio-based solvents (e.g., 2-methyl-THF) or supercritical CO₂. uk-cpi.comchemicatimes.com | Reduced environmental impact and improved safety. |
| Energy Consumption | High-temperature reflux conditions requiring significant energy input. | Microwave-assisted synthesis or use of highly active catalysts at lower temperatures. mdpi.com | Faster reaction times and lower energy costs. |
| Waste Generation | Use of stoichiometric reagents leading to significant inorganic waste. | Employing recyclable heterogeneous or homogeneous catalysts. numberanalytics.com | Reduced waste, catalyst can be reused, lowering costs. |
| Process Control | Batch processing with potential for thermal runaways and inconsistent quality. numberanalytics.com | Transition to a continuous flow reactor system. numberanalytics.com | Enhanced safety, better process control, and consistent product quality. |
| Catalyst Separation | Difficult separation of homogeneous catalysts from the product stream. | Immobilization of catalysts on solid supports or use of phase-transfer catalysts. mdpi.com | Simplified purification and efficient catalyst recycling. |
Advanced Material Science Applications of Derivatives
The structural features of this compound—a carboxylic acid, an aromatic ring, and an alkyl chain—make its derivatives versatile building blocks for new materials. While current research may be focused elsewhere, future explorations could uncover significant potential in material science.
Derivatives of this compound could serve as monomers for the synthesis of specialty polymers. The carboxylic acid group can be readily converted into an ester or amide, which can then undergo polymerization. The chlorophenyl group could impart desirable properties to the resulting polymer, such as increased thermal stability, flame retardancy, or a high refractive index.
Furthermore, the molecule could be modified to create functional materials. For example, by introducing other reactive groups, derivatives could be grafted onto surfaces to modify their properties, such as hydrophobicity or biocompatibility. They could also be designed as ligands for the synthesis of metal-organic frameworks (MOFs) or as components in liquid crystals. The specific stereochemistry and bulky isobutyl group could influence the packing of molecules in the solid state, leading to materials with unique optical or electronic properties.
Interactive Table: Hypothetical Material Science Applications of Derivatives
| Derivative Type | Potential Application | Key Structural Feature Utilized | Hypothetical Property |
| Acrylate (B77674) Ester Derivative | Monomer for specialty acrylic polymers | Polymerizable acrylate group | High refractive index, flame retardancy |
| Diol Derivative (from -COOH reduction) | Monomer for polyesters or polyurethanes | Two hydroxyl groups for step-growth polymerization | Enhanced thermal stability |
| Biphenyl Derivative (via Suzuki coupling) | Component in liquid crystal displays | Rigid, extended aromatic core | Specific mesophase behavior |
| Silyl (B83357) Ester Derivative | Surface modification agent | Reactive silyl group for covalent bonding | Hydrophobic or functionalized surfaces |
| Amino-functionalized Derivative | Building block for high-performance polyamides | Amine and carboxylic acid groups | Improved mechanical strength |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-methylpentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or acylation of 4-chlorobenzene derivatives with branched aliphatic precursors. For example, methyl 4-formylpentanoate intermediates (similar to ) can be hydrolyzed under acidic conditions (e.g., HCl) to yield carboxylic acid derivatives. Optimization includes controlling stoichiometry, temperature (e.g., ice-chilled conditions for acid workup ), and purification via ether extraction and drying agents like Drierite . Yield improvements may require catalytic systems or inert atmospheres to minimize side reactions.
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CCl₄ can resolve methyl and chlorophenyl groups (δ ~1.12 ppm for CH₃ and ~7.3 ppm for aromatic protons) . IR confirms the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹). Advanced techniques like X-ray crystallography may resolve stereochemistry if chiral centers are present.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for similar chlorinated carboxylic acids (e.g., 2-Ethyl-4-methylpentanoic acid):
- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
- Use fume hoods to prevent inhalation of vapors.
- Dispose of waste via professional chemical treatment services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound under varying pH and solvent systems?
- Methodological Answer : Perform systematic solubility studies in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) at controlled pH. Compare results with structurally analogous compounds like 3-(4-Chlorophenyl)pentanedioic acid (similarity score 0.93 ). Stability assays (e.g., HPLC monitoring under UV light or heat) identify degradation pathways. Contradictions may arise from impurities or stereoisomers; use chiral chromatography or recrystallization to isolate enantiomers .
Q. What analytical strategies are effective for detecting trace impurities in synthesized this compound?
- Methodological Answer : Employ HPLC with UV/Vis or MS detection, referencing pharmacopeial standards for chlorophenyl impurities (e.g., fenofibric acid derivatives in ). Quantify impurities like unreacted 4-chlorobenzene precursors or oxidation byproducts. Limit of detection (LOD) can be enhanced using ion-pair reagents or gradient elution .
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of the chlorophenyl group on acidity and reaction kinetics. Molecular docking simulations assess interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate predictions with experimental kinetic data (e.g., reaction rates under varying catalysts) .
Q. What experimental designs are suitable for studying the environmental fate of this compound, including adsorption on indoor surfaces or biodegradation?
- Methodological Answer : Simulate indoor environments using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to track adsorption on materials like cellulose or silica . Biodegradation studies involve microbial consortia from soil/water samples, with GC-MS monitoring metabolite formation (e.g., 4-chlorobenzoic acid). Control variables include humidity, temperature, and surface porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
